molecular formula C21H30N6O5 B2380181 ethyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 941900-15-8

ethyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2380181
CAS No.: 941900-15-8
M. Wt: 446.508
InChI Key: AYHXXRAALUQPLD-UHFFFAOYSA-N
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Description

Ethyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C21H30N6O5 and its molecular weight is 446.508. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Ethyl 2-(1H-imidazol-1-yl)acetate, a related compound, has been used as a starting material in the synthesis of new 1,3,4-oxadiazole compounds, which have shown antibacterial activity against common bacteria like Proteus spp, S. pyogenes, Escherichia coli, and P. aeruginosa (Al-badrany, Mohammed, & Alasadi, 2019).

Antiviral and Cytostatic Activities

A series of tricyclic etheno analogs of PMEG and PMEDAP, similar in structure to the compound of interest, demonstrated modest activity against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV), without significant cytostatic effect (Hořejší et al., 2006).

Adenosine Receptor Antagonism

Compounds related to ethyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, specifically 2-phenylimidazo[2,1-i]purin-5-ones, have been investigated for their affinity and selectivity at human A3 adenosine receptors. Certain modifications in these compounds significantly increased their affinity for these receptors (Ozola et al., 2003).

Synthesis of Heterocyclic Compounds

Ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate, a similar compound, has been used to synthesize various heterocyclic compounds like thiophene, pyrazole, and coumarin derivatives, which exhibited antitumor activities against several cancer cell lines (Mohareb & Gamaan, 2018).

Reactivity in Synthesis

Ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates, analogous to the compound , were synthesized by reacting 2-aminopyridine and Meldrum’s acid with aryl glyoxals or aryl aldehydes. These reactions were performed under specific conditions to produce these compounds (Asadi et al., 2021).

Synthesis of Tricyclic Purine Derivatives

In a study related to purine derivatives, new heterocycles such as 1H-imidazo[2,1-i]purin-5(4H)-ones were synthesized, demonstrating the diverse synthetic possibilities of imidazo purine compounds (Shimada, Kuroda, & Suzuki, 1993).

Photophysical and Electrochemical Properties

Star-shaped trinuclear Ru(II) complexes of imidazo[4,5-f][1,10]phenanthroline derivatives have been synthesized and characterized, showing potential in photophysical and electrochemical applications (Samy & Alexander, 2011).

Potential Antidepressant Agents

2-Fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated as potential antidepressant agents, indicating the therapeutic potential of imidazo purine compounds (Zagórska et al., 2016).

Anti-inflammatory Activity

Ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates have been prepared and tested for their anti-inflammatory activity (Abignente, Arena, & de Caprariis, 1976).

Properties

IUPAC Name

ethyl 2-[4,7,8-trimethyl-6-(3-morpholin-4-ylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O5/c1-5-32-16(28)13-26-19(29)17-18(23(4)21(26)30)22-20-25(14(2)15(3)27(17)20)8-6-7-24-9-11-31-12-10-24/h5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHXXRAALUQPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3CCCN4CCOCC4)C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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